

Differential effects of PF-3450074 and Lenacapavir on core integrity

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A Comparative Analysis of **PF-3450074** and Lenacapavir on HIV-1 Core Integrity

This guide provides a detailed comparison of two prominent HIV-1 capsid inhibitors, **PF-3450074** and Lenacapavir, focusing on their differential effects on the integrity of the viral core. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their mechanisms of action.

Introduction

The human immunodeficiency virus type 1 (HIV-1) capsid, a conical protein shell encasing the viral genome, is a critical orchestrator of early-stage viral replication. Its stability is finely tuned to ensure the protection of the viral replication complex and its timely disassembly, or "uncoating," which is essential for reverse transcription and nuclear entry. Consequently, the capsid has emerged as a key target for antiretroviral therapy. **PF-3450074** (PF74) and Lenacapavir (LEN) are two small molecules that target the HIV-1 capsid, yet they exhibit distinct and complex effects on its structure and function.

Mechanism of Action

Both **PF-3450074** and Lenacapavir bind to the HIV-1 capsid protein (CA), but their interactions lead to different consequences for the viral core's stability and integrity.

PF-3450074 (PF74) is an inhibitor that demonstrates a concentration-dependent bimodal mechanism.[1][2] At lower concentrations, it can compete with host factors like CPSF6 and



NUP153, which are crucial for nuclear import.[3][4] At higher concentrations, its primary effect is the destabilization of the viral capsid, which triggers premature uncoating of the virus.[5][6] This accelerated disassembly disrupts the early stages of infection, including reverse transcription.[5]

Lenacapavir (LEN), a first-in-class, long-acting capsid inhibitor, binds to a hydrophobic pocket between adjacent CA subunits within the hexameric lattice.[7][8][9] This binding leads to a paradoxical effect: it hyperstabilizes the capsid lattice while simultaneously disrupting the core's integrity, causing a loss of its internal contents.[7][10][11] Electron microscopy has revealed that LEN-treated cores often exhibit breakage at the narrow end of the capsid.[8][12] While PF74 prevents viral cores from docking at the nuclear envelope, LEN-treated cores can still dock but are unable to enter the nucleus.[7][8]

Comparative Effects on Core Integrity and Capsid Stability

Recent studies employing fluorescently labeled viral cores have elucidated the distinct effects of these two inhibitors. By using a GFP content marker (cmGFP) to assess core integrity and a GFP-tagged capsid protein (GFP-CA) to monitor lattice stability, researchers have directly compared their mechanisms.



Feature	PF-3450074 (PF74)	Lenacapavir (LEN)	Reference
Core Integrity (cmGFP signal)	Loss of signal, indicating disruption of core integrity.	Dose-dependent loss of signal, indicating disruption of core integrity.	[8][13]
Capsid Lattice Stability (GFP-CA signal)	Loss of signal, indicating destabilization and disassembly of the capsid lattice.	Preservation of signal, indicating stabilization of the capsid lattice.	[8][13]
Overall Effect	Induces loss of both core integrity and the capsid lattice.	Disrupts core integrity while stabilizing the capsid lattice.	[8]
Morphological Changes	Induces rapid dissolution of the capsid.	Frequent breakage at the narrow end of the capsid.	[5][8][12]

Experimental Methodologies

The following are summaries of key experimental protocols used to determine the effects of **PF-3450074** and Lenacapavir on HIV-1 core integrity.

In Vitro Core Integrity and Stability Assay

This assay utilizes fluorescently labeled HIV-1 cores to independently measure core integrity and capsid lattice stability.

- Viral Core Labeling: HIV-1 particles are produced to contain either a fluid-phase GFP content
 marker (cmGFP) or a GFP-tagged capsid protein (GFP-CA). The cmGFP is trapped inside
 the capsid during virion maturation and is released upon loss of core integrity. GFP-CA is
 incorporated into the capsid lattice and serves as a marker for capsid disassembly.[7][8]
- Isolation of Viral Cores: Labeled viral particles are concentrated and treated with a mild nonionic detergent to strip the viral membrane and release the cores.



- Inhibitor Treatment: Isolated cores are incubated with varying concentrations of PF-3450074 or Lenacapavir.
- Microscopy and Image Analysis: The treated cores are imaged using fluorescence microscopy. The percentage of cores retaining their cmGFP and GFP-CA signals is quantified to determine the effects of the compounds on core integrity and lattice stability, respectively.[8][13]

Fate-of-Capsid Assay in Target Cells

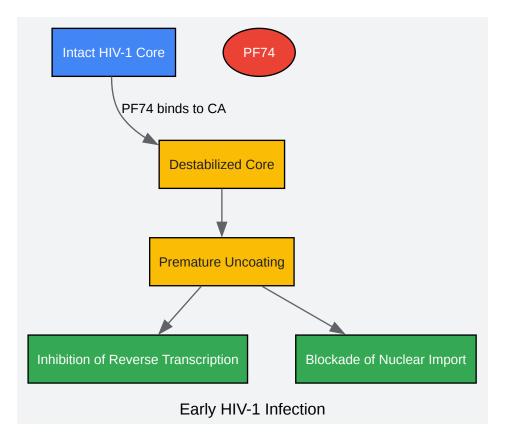
This cell-based assay tracks the stability of the viral capsid after infection.

- Cell Culture and Infection: Target cells (e.g., CrFK cells) are cultured and inoculated with VSV-G-pseudotyped HIV-1 particles. The virus can be pre-incubated with the inhibitor or the inhibitor can be added at the time of infection.[5]
- Cell Lysis and Density Gradient Centrifugation: At various time points post-infection, the cells are lysed, and the cytoplasmic extracts are subjected to density gradient centrifugation to separate intact, dense viral cores from soluble, disassembled capsid proteins.[5][14]
- Analysis: Fractions from the gradient are collected and analyzed by Western blotting using antibodies against the HIV-1 CA protein (p24). The amount of pelletable (intact coreassociated) CA versus soluble CA is quantified to determine the extent of capsid uncoating.
 [14]

Visualizing the Differential Mechanisms

The following diagrams illustrate the distinct mechanisms of action of **PF-3450074** and Lenacapavir on the HIV-1 core.



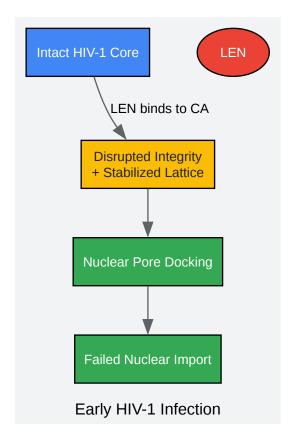


Mechanism of PF-3450074 (PF74) Action

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Caption: PF-3450074 induces premature uncoating by destabilizing the HIV-1 core.





Mechanism of Lenacapavir (LEN) Action

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Caption: Lenacapavir disrupts core integrity while hyperstabilizing the capsid lattice.

Conclusion

PF-3450074 and Lenacapavir, while both targeting the HIV-1 capsid, elicit divergent effects on its structural integrity. **PF-3450074** acts primarily as a destabilizer, promoting the premature disassembly of the entire core structure.[5][6] In contrast, Lenacapavir uniquely uncouples core integrity from lattice stability, leading to a ruptured but structurally rigid capsid that is incompetent for nuclear import.[7][8] These distinct mechanisms underscore the complex role of the HIV-1 capsid and highlight the diverse strategies that can be employed to inhibit viral



replication by targeting this essential structure. This comparative understanding is vital for the ongoing development of next-generation antiretroviral therapies.

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